molecular formula C13H12O2 B570851 [1,1-Biphenyl]-2,3-diol,4-methyl- CAS No. 116962-33-5

[1,1-Biphenyl]-2,3-diol,4-methyl-

Cat. No.: B570851
CAS No.: 116962-33-5
M. Wt: 200.237
InChI Key: BCCRQVKNFNTTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,1-Biphenyl]-2,3-diol,4-methyl- is an organic compound belonging to the class of catechols Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1-Biphenyl]-2,3-diol,4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a benzene ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of [1,1-Biphenyl]-2,3-diol,4-methyl- may involve multi-step synthesis processes, including nitration, reduction, and subsequent alkylation. These processes are optimized for large-scale production, focusing on cost-efficiency, safety, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

[1,1-Biphenyl]-2,3-diol,4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1-Biphenyl]-2,3-diol,4-methyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-2,3-diol,4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it targets the protein biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The hydroxyl groups on the benzene ring facilitate these interactions, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1-Biphenyl]-2,3-diol,4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both phenyl and methyl groups enhances its hydrophobicity and potential interactions with various molecular targets, making it valuable in specialized applications .

Properties

CAS No.

116962-33-5

Molecular Formula

C13H12O2

Molecular Weight

200.237

IUPAC Name

3-methyl-6-phenylbenzene-1,2-diol

InChI

InChI=1S/C13H12O2/c1-9-7-8-11(13(15)12(9)14)10-5-3-2-4-6-10/h2-8,14-15H,1H3

InChI Key

BCCRQVKNFNTTAR-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2)O)O

Origin of Product

United States

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